molecular formula C10H12ClN3O2 B2427821 4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane CAS No. 1343144-27-3

4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane

Cat. No.: B2427821
CAS No.: 1343144-27-3
M. Wt: 241.68
InChI Key: KIQIFNPFLDFIQI-UHFFFAOYSA-N
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Description

4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane is a chemical compound with the molecular formula C10H12ClN3O2. This compound is characterized by the presence of a chloropyridazine ring and an oxazepane ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the process efficiently.

Chemical Reactions Analysis

4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazine ring, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but typically involve inhibition or activation of biochemical processes .

Comparison with Similar Compounds

Similar compounds to 4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane include other chloropyridazine derivatives and oxazepane-containing molecules. What sets this compound apart is its unique combination of these two moieties, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

(6-chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-9-3-2-8(12-13-9)10(15)14-4-1-6-16-7-5-14/h2-3H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQIFNPFLDFIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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